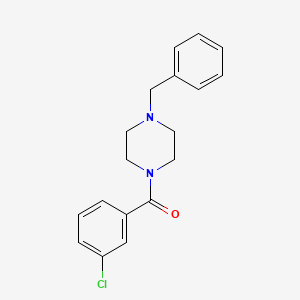

1-benzyl-4-(3-chlorobenzoyl)piperazine

Description

Historical Context and Significance of Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in the development of pharmaceuticals. mdpi.comresearchgate.net Its journey into medicinal chemistry began with its use as an anthelmintic agent in the 1950s to treat roundworm and pinworm infections. drugbank.comchemeurope.com The mechanism of action involves paralyzing the parasites, which allows the host to expel them. drugbank.comchemeurope.com

The structural characteristics of the piperazine ring, particularly its ability to be substituted at its nitrogen atoms, make it a versatile scaffold in drug design. mdpi.comresearchgate.net This adaptability allows for the fine-tuning of a molecule's physicochemical properties, which is crucial for its biological activity. researchgate.net The presence of the two nitrogen atoms, one of which is typically protonated at physiological pH, influences the compound's solubility and ability to interact with biological targets. taylorandfrancis.com This has led to the incorporation of the piperazine moiety into a wide array of drugs targeting various conditions. mdpi.comwikipedia.org

Overview of Benzyl- and Benzoyl-Substituted Piperazine Analogues

The versatility of the piperazine scaffold is further highlighted by the diverse pharmacological activities observed in its substituted analogues. Benzyl- and benzoyl-substituted piperazines, in particular, have been the focus of extensive research.

Benzylpiperazines: The addition of a benzyl (B1604629) group to the piperazine ring has given rise to compounds with a range of biological effects. wikipedia.org For instance, 1-benzylpiperazine (B3395278) (BZP) was initially investigated as a potential antidepressant. researchgate.net Other benzylpiperazine derivatives have been explored for their potential as vasodilator agents. nih.gov The synthesis of various substituted benzylpiperazine derivatives has been a subject of interest, with studies focusing on creating libraries of these compounds to screen for different biological activities, including antibacterial properties. researchgate.net

Benzoylpiperazines: The incorporation of a benzoyl group has also led to the discovery of compounds with significant therapeutic potential. For example, certain N-benzoyl derivatives of benzhydrylpiperazine have shown antimicrobial and anticancer activity. mdpi.com The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and their evaluation for cytotoxicity against various cancer cell lines has been a subject of research. mdpi.com The benzoylpiperidine fragment, a related structure, is also considered a privileged structure in medicinal chemistry, frequently appearing in the design of antipsychotic drugs. nih.gov

The combination of both benzyl and benzoyl substitutions on the piperazine ring allows for the exploration of a wider chemical space and the potential for developing molecules with unique pharmacological profiles. nih.gov

Rationale for Investigating 1-Benzyl-4-(3-chlorobenzoyl)piperazine

The investigation into this compound stems from the established importance of the N-substituted piperazine scaffold in medicinal chemistry. The presence of both a benzyl group at one nitrogen and a substituted benzoyl group at the other offers a framework for developing compounds with specific biological activities.

The rationale for its investigation can be broken down as follows:

Structural Analogy to Bioactive Molecules: The core structure is analogous to other piperazine derivatives that have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects. mdpi.commdpi.com

Exploring Structure-Activity Relationships (SAR): The synthesis of analogues with different substituents on the benzoyl ring, such as the chloro group at the meta-position in this case, allows researchers to systematically study how these changes affect the compound's biological activity. nih.gov This is a fundamental aspect of drug discovery, aiming to optimize the potency and selectivity of a lead compound.

Potential for Novel Pharmacological Profiles: The combination of the benzyl and 3-chlorobenzoyl moieties on the piperazine core creates a unique chemical entity. Researchers investigate such novel compounds to discover new mechanisms of action or to target diseases for which effective treatments are lacking. The specific substitution pattern may influence the compound's interaction with various biological targets, such as enzymes or receptors. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-17-8-4-7-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTKEWPBTUOPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-Benzyl-4-(3-chlorobenzoyl)piperazine Core Structure

The construction of the target compound can be approached from two main retrosynthetic disconnections, leading to either an acylation or an alkylation reaction in the final bond-forming step.

A prevalent and direct method for synthesizing this compound involves the acylation of 1-benzylpiperazine (B3395278) with 3-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The secondary amine of 1-benzylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond.

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base is typically employed. Common bases for this transformation include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The reaction is generally performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), often at reduced temperatures (e.g., 0 °C to room temperature) to control reactivity. mdpi.com

A general procedure involves dissolving 1-benzylpiperazine and a base like triethylamine in dry dichloromethane, cooling the mixture in an ice bath, and then adding 3-chlorobenzoyl chloride dropwise. mdpi.com The reaction is typically stirred for several hours at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC). mdpi.com

Table 1: Representative Conditions for Acylation of 1-Benzylpiperazine

| Reactant A | Reactant B | Base | Solvent | Temperature | Ref. |

|---|---|---|---|---|---|

| 1-Benzylpiperazine | 3-Chlorobenzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to RT | mdpi.com |

| 1-Benzylpiperazine | 4-Nitrobenzoyl Chloride | Triethylamine | Chloroform | 0 °C to RT | beilstein-journals.org |

| 1-(4-Chlorobenzhydryl)piperazine | Various Benzoyl Chlorides | Triethylamine | Dichloromethane (DCM) | 0-5 °C to RT | mdpi.com |

This table presents generalized conditions based on analogous reactions.

An alternative synthetic route involves the N-alkylation of the pre-formed 1-(3-chlorobenzoyl)piperazine intermediate with a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide. In this pathway, the initial step is the acylation of piperazine (B1678402) with 3-chlorobenzoyl chloride. This mono-acylation is generally selective because the resulting amide nitrogen is significantly less nucleophilic than the remaining secondary amine, thus preventing diacylation.

The subsequent alkylation of 1-(3-chlorobenzoyl)piperazine proceeds via nucleophilic substitution, where the secondary amine attacks the benzylic carbon of the benzyl halide. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are suitable for this transformation, often requiring elevated temperatures to facilitate the reaction. chemicalbook.comchemicalforums.com

Table 2: Representative Conditions for N-Alkylation of Piperazine Derivatives

| Piperazine Derivative | Alkylating Agent | Base | Solvent | Temperature | Ref. |

|---|---|---|---|---|---|

| Piperazine | Benzyl Chloride | K₂CO₃ | Ethanol | 80 °C (Microwave) | chemicalforums.com |

| 1-(4-Fluorobenzoyl)piperazine | 3-Azidopropyl tosylate | Triethylamine | Tetrahydrofuran (THF) | 60 °C | beilstein-journals.org |

| Piperazine | 1-Chloro-4-(chlorophenyl-methyl)-benzene | K₂CO₃, KI | Butanone | Reflux | chemicalbook.com |

This table presents generalized conditions based on analogous reactions.

The synthesis of this compound can be analyzed in terms of linear and convergent strategies. researchgate.net

Linear Synthesis: In a linear sequence, the piperazine core is sequentially modified.

Alkylation-First Route: Piperazine → 1-Benzylpiperazine → this compound. A key advantage is the commercial availability of the 1-benzylpiperazine intermediate. orgsyn.org However, the initial benzylation of piperazine can sometimes lead to the formation of the 1,4-dibenzylpiperazine (B181160) byproduct, requiring careful control of stoichiometry and reaction conditions. orgsyn.org

Acylation-First Route: Piperazine → 1-(3-Chlorobenzoyl)piperazine → this compound. This route offers excellent control for mono-functionalization, as the initial acylation deactivates one nitrogen atom, preventing further reaction at that site and ensuring that the subsequent alkylation occurs cleanly at the remaining secondary amine. beilstein-journals.org

Convergent Synthesis: A convergent approach involves the separate synthesis of key building blocks that are later combined. For this target molecule, the synthesis described in section 2.1.1 (acylation of 1-benzylpiperazine) can be considered a simple convergent synthesis. The two main fragments, 1-benzylpiperazine and 3-chlorobenzoyl chloride, are coupled in the final step. This strategy is particularly powerful in medicinal chemistry for creating libraries of analogues, as diverse benzylpiperazine and benzoyl chloride derivatives can be synthesized independently and then combined to generate a wide array of final products efficiently. oup.comorganic-chemistry.org

Derivatization Strategies for Structural Modification

Structural modifications of the this compound scaffold are readily achieved by altering the starting materials used in the synthesis or by performing chemical transformations on the final compound.

Diversity in the benzyl portion of the molecule is most commonly introduced by employing a range of substituted benzyl halides in the alkylation step (Section 2.1.2) or by starting with variously substituted 1-benzylpiperazines (Section 2.1.1). For instance, using 4-chlorobenzyl chloride or 4-methoxybenzyl chloride would yield the corresponding 1-(4-chlorobenzyl)- or 1-(4-methoxybenzyl)-piperazine derivatives. chemicalforums.comchemicalbook.comgoogle.com

A significant chemical transformation for this moiety is N-debenzylation . The benzyl group is a versatile protecting group for amines because it can be removed under specific conditions, most commonly catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere). google.comccspublishing.org.cnnih.gov This reaction cleaves the benzyl group to yield toluene, regenerating the secondary amine on the piperazine ring. This deprotected amine can then serve as a handle for further functionalization, allowing for the introduction of a wide variety of other substituents.

Modifying the chlorobenzoyl moiety is straightforwardly accomplished by using different substituted benzoyl chlorides during the acylation step. A wide variety of these reagents are commercially available or can be synthesized from the corresponding benzoic acids. This allows for systematic exploration of the structure-activity relationship by varying the electronic and steric properties of the substituents on the benzoyl ring. mdpi.com For example, research on analogous compounds has involved the synthesis of libraries with diverse benzoyl groups to assess their biological activities. mdpi.comnih.govnih.gov

Table 3: Examples of Substituted Benzoyl Moieties in Piperazine Derivatives

| Piperazine Core | Acylating Agent | Resulting Moiety | Ref. |

|---|---|---|---|

| 1-(4-Chlorobenzhydryl)piperazine | 4-Chlorobenzoyl Chloride | 4-Chlorobenzoyl | mdpi.comnih.gov |

| 1-(4-Chlorobenzhydryl)piperazine | 4-Methylbenzoyl Chloride | 4-Methylbenzoyl | mdpi.com |

| 1-(4-Chlorobenzhydryl)piperazine | 4-Methoxybenzoyl Chloride | 4-Methoxybenzoyl | mdpi.com |

| 1-(4-Chlorobenzhydryl)piperazine | 4-Nitrobenzoyl Chloride | 4-Nitrobenzoyl | mdpi.com |

| 1-(4-Chlorobenzhydryl)piperazine | 3,4-Dichlorobenzoyl Chloride | 3,4-Dichlorobenzoyl | mdpi.com |

This table illustrates the introduction of various benzoyl groups onto a piperazine core, a strategy directly applicable to the derivatization of 1-benzylpiperazine.

Alterations of the Piperazine Ring System

Direct chemical alteration of the heterocyclic piperazine ring in a pre-formed compound like this compound is not a common synthetic strategy. Instead, structural variations of the piperazine core are typically introduced by constructing the ring from different acyclic or heterocyclic precursors. This approach allows for the incorporation of substituents or the creation of piperazine analogs.

For instance, the piperazine ring itself can be constructed by reacting a suitable aniline (B41778) derivative with bis-(2-haloethyl)amine. nih.gov To create analogs with different substitution patterns on the ring, one could start with a substituted pyridine, reduce it to a tetrahydropyridine, and then perform a series of reactions like epoxidation and ring-opening to build a substituted piperidine (B6355638) core, which is closely related to the piperazine structure. researchgate.net These methods highlight that "alterations" are generally achieved through de novo synthesis of the desired ring system rather than post-synthesis modification of the intact heterocycle.

Green Chemistry Approaches in Piperazine Synthesis

While specific green chemistry protocols for this compound are not extensively documented, general principles of green chemistry are increasingly being applied to the synthesis of related piperazine derivatives. These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies applicable to this class of compounds include:

Use of Aqueous Media: One-pot, three-component syntheses of novel pyridylpiperazine derivatives have been successfully performed in water, which serves as a safe and environmentally benign solvent. scribd.com

Catalytic Processes: The use of catalysts, such as cinchona alkaloids in phase transfer catalysis for aza-Michael cyclizations, can lead to more efficient and stereoselective ring formation, reducing the need for stoichiometric reagents and simplifying purification. nih.gov

One-Pot Syntheses: Procedures that combine multiple synthetic steps into a single operation, like the reaction of piperazine and benzyl chloride to directly yield the pure dihydrochloride (B599025) salt, reduce solvent usage, and minimize waste from intermediate workups. orgsyn.org

Applying these principles could lead to a more sustainable synthesis of this compound by, for example, developing a one-pot reaction from piperazine, benzyl chloride, and 3-chlorobenzoyl chloride or by using water-based solvent systems.

Analytical Characterization Techniques for Structural Elucidation

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The asymmetry of the compound results in distinct signals for each chemical environment.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl, 3-chlorobenzoyl, and piperazine protons. The piperazine protons typically appear as complex multiplets due to restricted rotation around the amide C-N bond, which can lead to the observation of conformers. beilstein-journals.orgresearchgate.net The aromatic protons of the benzyl group will appear in the 7.2-7.4 ppm region, while the protons on the 3-chlorobenzoyl ring will be further downfield. The benzylic methylene (B1212753) protons (CH₂) will present as a singlet around 3.5 ppm. googleapis.com The piperazine protons are expected to be broad signals in the 2.5-3.8 ppm range. beilstein-journals.org

¹³C NMR: The carbon NMR spectrum provides complementary information. It will show distinct signals for the benzylic carbon, the carbonyl carbon of the amide (around 163-170 ppm), and the individual carbons of the two different aromatic rings and the piperazine ring. beilstein-journals.orgresearchgate.net

Predicted NMR Data for this compound

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~7.2-7.5 | Aromatic protons (benzyl and 3-chlorobenzoyl rings) | ~170 | C=O (Amide) |

| ~3.5 | Benzylic CH₂ | ~138 | Quaternary C (Benzyl) |

| ~2.4-3.8 (broad) | Piperazine ring protons (CH₂) | ~135 | Quaternary C-Cl (Chlorobenzoyl) |

| ~127-130 | Aromatic CH (both rings) | ||

| ~63 | Benzylic CH₂ | ||

| ~45-55 | Piperazine CH₂ |

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band for the amide carbonyl (C=O) stretch is a key diagnostic peak, typically appearing in the range of 1630-1650 cm⁻¹. nih.gov Other important peaks include those for aromatic C-H stretching, aliphatic C-H stretching, C-N stretching of the piperazine ring, and the C-Cl stretch of the chlorobenzoyl group. nist.govresearchgate.net

Expected Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic Rings |

| 2800-3000 | C-H Stretch | Aliphatic (Piperazine, Benzyl CH₂) |

| 1635-1645 | C=O Stretch | Tertiary Amide |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| 1100-1300 | C-N Stretch | Amine/Amide |

| 690-770 | C-Cl Stretch | Chlorinated Aromatic Ring |

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. For this compound (Molecular Formula: C₁₈H₁₉ClN₂O), the nominal molecular weight is 326 g/mol .

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 326, accompanied by an M+2 peak at m/z 328 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. Key fragmentation pathways would involve cleavage at the bonds adjacent to the piperazine nitrogens. Expected major fragments include the benzyl cation (m/z 91) and the 3-chlorobenzoyl cation (m/z 139/141). dea.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Predicted Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |

|---|---|---|

| 326/328 | [C₁₈H₁₉ClN₂O]⁺ | Molecular Ion (M⁺, M+2) |

| 139/141 | [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 175 | [C₁₁H₁₅N₂]⁺ | Fragment from cleavage of the benzoyl group |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, oxygen) in the pure compound. The experimentally determined percentages should match the theoretical values calculated from the molecular formula, C₁₈H₁₉ClN₂O, within a narrow margin of error, thereby confirming the compound's empirical formula. beilstein-journals.org

Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 18 | 66.15 |

| Hydrogen | H | 1.008 | 19 | 5.86 |

| Chlorine | Cl | 35.453 | 1 | 10.85 |

| Nitrogen | N | 14.007 | 2 | 8.57 |

| Oxygen | O | 15.999 | 1 | 4.90 |

Structure Activity Relationship Sar Studies of 1 Benzyl 4 3 Chlorobenzoyl Piperazine Analogues

Influence of Benzyl (B1604629) Substitution on Biological Activity

The benzyl group attached to the N1 position of the piperazine (B1678402) ring plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this part of the molecule, including the position of substituents on the phenyl ring and the nature of these substituents, can significantly alter the compound's potency and selectivity.

Positional Isomerism Effects (Ortho, Meta, Para)

Research has shown that for a variety of biological targets, the substitution pattern on the benzyl ring is a key determinant of activity. While specific data for 1-benzyl-4-(3-chlorobenzoyl)piperazine is not extensively detailed in publicly available literature, general principles from related piperazine and piperidine (B6355638) series can be extrapolated. For instance, in studies of related compounds, para-substituted analogues often exhibit different activity profiles compared to their ortho or meta counterparts. This is because a para-substituent extends from the main axis of the molecule, potentially interacting with a distinct region of the binding pocket, whereas ortho-substituents can introduce steric hindrance that may either enhance or diminish binding by forcing a particular conformation. Meta-substitution, on the other hand, can alter the electronic properties of the ring and the pKa of the piperazine nitrogen without introducing significant bulk near the point of attachment.

Substituent Effects on the Benzyl Phenyl Ring (e.g., Halogens, Alkyls, Alkoxys)

The nature of the substituent on the benzyl phenyl ring is as critical as its position. Different functional groups, such as halogens, alkyl groups, and alkoxy groups, impart distinct electronic and lipophilic properties to the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Halogens: The introduction of halogen atoms (F, Cl, Br, I) to the benzyl ring can significantly modulate biological activity. Halogens are electron-withdrawing groups and can alter the pKa of the piperazine nitrogen, which may affect its interaction with biological targets. Furthermore, their size and lipophilicity can influence binding affinity. For example, in some series of bioactive compounds, a fluorine substituent is known to enhance metabolic stability and binding affinity.

Alkyl Groups: Small alkyl groups like methyl or ethyl can provide a balance of lipophilicity and steric bulk. Their electron-donating nature can also influence the basicity of the piperazine nitrogen. The position of these alkyl groups is also critical, with ortho-substitution potentially causing more significant steric effects than meta or para-substitution.

Alkoxy Groups: Alkoxy groups (e.g., methoxy, ethoxy) are interesting substituents as they can act as hydrogen bond acceptors and also have an electron-donating resonance effect. The presence and position of an alkoxy group can therefore introduce new binding interactions and alter the electronic landscape of the benzyl ring. Studies on related N-substituted piperazines have shown that a meta-methoxybenzyl group can lead to different behavioral effects compared to the unsubstituted benzylpiperazine. nih.gov

Table 1: Hypothetical Influence of Benzyl Ring Substituents on Biological Activity

| Substituent (Position) | Electronic Effect | Steric Effect | Potential Impact on Activity |

| Unsubstituted | Neutral | Minimal | Baseline activity |

| 4-Fluoro | Electron-withdrawing | Minimal | May enhance binding and metabolic stability |

| 2-Methyl | Electron-donating | Moderate | May introduce beneficial or detrimental steric interactions |

| 3-Methoxy | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Can alter electronic properties and introduce H-bonding |

| 4-Chloro | Electron-withdrawing | Minimal | Similar to fluoro but with increased lipophilicity |

This table is illustrative and based on general SAR principles. Actual effects would need to be determined experimentally.

Impact of Chlorobenzoyl Substitution on Biological Activity

The 4-(3-chlorobenzoyl) moiety is another critical component of the molecule, with the chloro-substituted benzoyl group being a key determinant of the compound's interaction with its target.

Positional Isomerism of Chloro Group (Ortho, Meta, Para)

The position of the chlorine atom on the benzoyl ring is a crucial factor for biological activity. The ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers can exhibit markedly different potencies and selectivities. For instance, studies on 2-amino-3-benzoylthiophene derivatives, a related class of compounds, have shown that a 4-chlorobenzoyl group is often favored for potent activity at certain receptors. researchgate.net

Table 2: Hypothetical Impact of Chloro Position on Benzoyl Ring

| Chloro Position | Expected Steric Hindrance | Electronic Influence on Carbonyl | Potential Activity Outcome |

| Ortho (2-Chloro) | High | May twist the carbonyl out of plane | Likely reduced activity due to steric clash |

| Meta (3-Chloro) | Moderate | Moderate inductive withdrawal | Favorable for activity in many cases |

| Para (4-Chloro) | Low | Stronger electronic influence on the ring | Often leads to high potency |

This table is illustrative and based on general SAR principles. Actual effects would need to be determined experimentally.

Role of the Benzoyl Carbonyl Group

The carbonyl group of the benzoyl moiety is a key pharmacophoric feature. It is a polar group capable of acting as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within a receptor's binding pocket. researchgate.net The electron density of the carbonyl oxygen, which influences its hydrogen bonding capacity, is modulated by substituents on the benzoyl ring. Electron-withdrawing groups, such as the chloro-substituent, can decrease the electron density on the carbonyl oxygen, which may fine-tune the strength of hydrogen bond interactions. The carbonyl group also imparts a degree of rigidity to the molecule, holding the phenyl ring in a relatively fixed orientation with respect to the piperazine.

Modifications and Replacements of the Benzoyl Moiety

Given the importance of the benzoyl group, its modification or replacement with bioisosteres is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.

Modifications: Simple modifications can include the introduction of additional substituents on the benzoyl ring. For example, adding another electron-withdrawing group could further enhance activity, or introducing a hydrogen bond donor could create new interactions with the target.

Stereochemical Considerations and Enantiomeric Activity

While specific studies on the enantiomeric activity of this compound are not extensively documented in publicly available literature, the principles of stereochemistry suggest that the three-dimensional arrangement of this molecule could be a significant determinant of its biological efficacy. The molecule does not possess a chiral center within its core structure, assuming the piperazine ring adopts a chair conformation where the substituents are equatorial, thus not creating stereoisomers.

However, the introduction of chiral centers, for instance, through substitution on the benzyl or benzoyl rings, or on the piperazine ring itself, would result in enantiomeric pairs. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For many classes of piperazine and piperidine derivatives, the separation and individual testing of enantiomers have revealed that one enantiomer is often significantly more active than the other. This phenomenon, known as eudismic ratio, underscores the importance of stereospecificity in drug-receptor interactions. In the context of this compound analogues, should a chiral center be introduced, it would be imperative to perform chiral separation, often using techniques like chiral High-Performance Liquid Chromatography (HPLC), and to evaluate the biological activity of each enantiomer independently. nih.govnih.gov This approach allows for the identification of the eutomer (the more active enantiomer), which can then be developed as a single-enantiomer drug, potentially offering a better therapeutic index with fewer side effects.

Correlation between Molecular Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the physicochemical properties of a molecule influence its biological activity. nih.govsrmist.edu.in For this compound analogues, QSAR models can correlate molecular descriptors related to electronic effects, steric hindrance, and hydrogen bonding capabilities with their observed biological responses. nih.gov

Electronic Effects

The electronic properties of substituents on the aromatic rings of this compound analogues can profoundly influence their interaction with biological targets. The 3-chloro substituent on the benzoyl ring, for instance, is an electron-withdrawing group. This alters the electron density of the benzoyl moiety, which can affect its binding affinity to a receptor.

In QSAR studies, the electronic effect of a substituent is often quantified by the Hammett constant (σ). ajrconline.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. By synthesizing and testing a series of analogues with different substituents at various positions on the benzoyl and benzyl rings, a correlation between the Hammett constant and biological activity can be established. For example, a hypothetical QSAR study might reveal that electron-withdrawing groups at the meta position of the benzoyl ring enhance activity, suggesting that a specific electronic distribution is favorable for receptor binding. The electronic nature of substituents can influence interactions such as π-π stacking and cation-π interactions with amino acid residues in the binding pocket of a target protein. researchgate.net

Table 1: Hypothetical Correlation of Electronic Effects with Biological Activity This table is a hypothetical representation to illustrate the concept.

| Substituent (X) on Benzoyl Ring | Hammett Constant (σ) | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 3-H | 0.00 | 5.2 |

| 3-CH₃ | -0.07 | 7.8 |

| 3-OCH₃ | -0.12 | 9.1 |

| 3-Cl | 0.37 | 1.5 |

Steric Hindrance

The size and shape of a molecule, or its steric properties, are crucial for achieving a complementary fit within a biological target's binding site. In the case of this compound analogues, the bulkiness of substituents can either promote or hinder binding. ajrconline.org For instance, a bulky substituent at a certain position might clash with the receptor surface, leading to a decrease in activity. Conversely, a substituent of an optimal size could enhance van der Waals interactions and improve binding affinity.

Steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), are used in QSAR to quantify the steric bulk of substituents. ajrconline.org A systematic variation of substituent size on the benzyl and benzoyl rings would allow for the determination of the optimal steric requirements for activity. For example, a QSAR study might show that while a certain degree of bulk is tolerated at the para position of the benzyl ring, larger groups lead to a loss of potency, indicating a size-limited pocket in the receptor. researchgate.netnih.gov

Table 2: Hypothetical Correlation of Steric Hindrance with Biological Activity This table is a hypothetical representation to illustrate the concept.

| Substituent (Y) on Benzyl Ring | Molar Refractivity (MR) | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 4-H | 1.03 | 3.4 |

| 4-F | 0.92 | 2.9 |

| 4-Cl | 6.03 | 1.5 |

| 4-Br | 8.88 | 2.1 |

Hydrogen Bonding Capabilities

Hydrogen bonds are directional interactions that play a significant role in the specificity of drug-receptor binding. unina.itnih.gov The carbonyl oxygen of the benzoyl group in this compound is a potential hydrogen bond acceptor. The nitrogen atoms of the piperazine ring, depending on their protonation state, can also act as hydrogen bond acceptors or donors.

The introduction of substituents with hydrogen bonding capabilities, such as hydroxyl (-OH) or amino (-NH₂) groups, on the aromatic rings could lead to additional, favorable interactions with the target, thereby increasing affinity and potency. nih.govmdpi.com QSAR studies can incorporate descriptors that account for hydrogen bonding potential. Molecular modeling and docking studies can further visualize and predict potential hydrogen bond interactions between the ligand and the amino acid residues of the receptor's active site. nih.govresearchgate.net

Table 3: Hypothetical Correlation of Hydrogen Bonding Capabilities with Biological Activity This table is a hypothetical representation to illustrate the concept.

| Substituent (Z) on Benzoyl Ring | Hydrogen Bonding | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 3-Cl | None | 1.5 |

| 3-OH | Donor/Acceptor | 0.9 |

| 3-NH₂ | Donor/Acceptor | 1.1 |

| 4-OH | Donor/Acceptor | 0.7 |

Through the systematic analysis of these molecular descriptors, a comprehensive SAR profile for this compound analogues can be constructed. This knowledge is invaluable for guiding the synthesis of new derivatives with improved biological activity profiles.

Pharmacological and Biological Evaluation in Vitro and Preclinical in Vivo

Enzyme Inhibition Profile

The inhibitory activity of compounds based on the benzylpiperazine scaffold has been evaluated against several key enzymes implicated in a variety of physiological and pathological processes.

Tyrosinase is a key enzyme in the process of melanin (B1238610) synthesis, and its inhibition is a therapeutic strategy for hyperpigmentation disorders. unica.it Research into compounds structurally related to 1-benzyl-4-(3-chlorobenzoyl)piperazine, specifically those containing a 4-(4-fluorobenzyl)piperazine fragment, has identified potent tyrosinase inhibitors. nih.gov

One study designed and synthesized a library of twenty-four 4-(4-fluorobenzyl)piperazine derivatives, leading to the identification of several compounds with excellent inhibitory effects against tyrosinase from Agaricus bisporus (TyM). unica.it Notably, one of the most potent compounds in this series, compound 25 , demonstrated an IC50 value of 0.96 µM, which was approximately 20-fold more potent than the reference compound, kojic acid (IC50 = 17.76 µM). nih.gov Further investigation in B16F10 melanoma cells revealed that this compound also possessed anti-melanogenic properties, inhibiting cellular melanogenesis by 22.75 ± 0.48% at a concentration of 10 µM without showing significant cytotoxicity. unica.it These findings suggest that the benzylpiperazine scaffold is a promising framework for developing agents that can modulate melanin production. unica.itnih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 25 (fluorobenzyl analog) | Mushroom Tyrosinase (TyM) | 0.96 | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase (TyM) | 17.76 | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for managing symptoms of Alzheimer's disease. nih.gov The benzylpiperazine and related benzylpiperidine scaffolds have been incorporated into the design of cholinesterase inhibitors. nih.govresearchgate.net

In a study focused on donepezil-like analogues, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov The results indicated that the substitution pattern on the benzyl (B1604629) ring significantly influenced potency. Specifically, a derivative with a chlorine substituent at the ortho position of the benzyl ring (Compound 4a ) was the most potent in the series, with an IC50 value of 0.91 ± 0.045 µM. nih.gov In contrast, moving the chlorine to the meta position resulted in a substantial loss of activity (IC50 = 85 ± 12 µM), while a para-chloro substitution yielded moderate potency (IC50 = 26 ± 5 µM). nih.gov Other studies have also shown that hybrid molecules containing a benzyl piperazine (B1678402) moiety exhibit inhibitory activity against BuChE. researchgate.net Generally, many benzoylhydrazine-derived compounds show dual inhibition of both AChE and BuChE. mdpi.comresearchgate.net

| Compound Derivative | Substitution on Benzyl Ring | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 4a | 2-Chloro | AChE | 0.91 ± 0.045 | nih.gov |

| Compound 4b | 3-Chloro | AChE | 85 ± 12 | nih.gov |

| Compound 4c | 4-Chloro | AChE | 26 ± 5 | nih.gov |

| Donepezil (Reference) | N/A | AChE | 0.14 ± 0.03 | nih.gov |

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govresearchgate.net As such, MAGL is considered a promising therapeutic target for various conditions, including neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov A novel class of MAGL inhibitors based on a benzylpiperidine structure has been discovered. nih.gov These compounds have been identified as potent, reversible, and selective inhibitors of MAGL. nih.govresearchgate.net While specific data for this compound is not detailed, the activity of the broader class of benzylpiperidine-based inhibitors highlights the potential of this chemical scaffold to interact with and inhibit MAGL. nih.gov

β-Secretase 1 (BACE1) is an aspartic protease that plays a crucial role in the generation of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. nih.govnih.gov Consequently, the inhibition of BACE1 is a major therapeutic strategy being pursued for the treatment of this neurodegenerative disorder. nih.gov While extensive research has been conducted to develop small-molecule inhibitors of BACE1, there is no specific information available in the provided search results regarding the evaluation of this compound or its close analogs for BACE1 inhibitory activity.

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances insulin (B600854) secretion and improves glucose control, making DPP-4 a key target for the treatment of type 2 diabetes. mdpi.comfrontiersin.org The piperazine scaffold is a component of several known DPP-4 inhibitors, such as sitagliptin, which is a triazolopiperazine derivative. srce.hr Studies on piperazine sulfonamide derivatives have also demonstrated their potential as DPP-4 inhibitors. srce.hr This suggests that the piperazine ring within this compound could potentially interact with the DPP-4 active site, although direct experimental evidence for this specific compound is not available in the search results.

Falcipain-2 is a cysteine protease of the human malaria parasite Plasmodium falciparum and is considered an important target for the development of new antimalarial drugs. pnrjournal.comnih.gov A study was conducted to evaluate a series of 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives for their in vitro inhibitory activity against Falcipain-2. pnrjournal.com This series of compounds is structurally very similar to this compound, sharing the core benzoyl-piperazine moiety. The results of this investigation showed that the synthesized compounds had insignificant Falcipain-2 inhibitory activity. pnrjournal.compnrjournal.com Most of the tested compounds showed no inhibition at a concentration of 10 µM, with two derivatives showing only very weak inhibition (3-5%). pnrjournal.com This indicates that this particular chemical scaffold is unlikely to be effective as a Falcipain-2 inhibitor. pnrjournal.com

Anti-Lipase Activity

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary triglycerides. Inhibition of this enzyme is a recognized therapeutic strategy for managing obesity. While various natural and synthetic compounds have been explored for their anti-lipase properties, specific data on the anti-lipase activity of this compound is not available in the reviewed scientific literature. Research on related structures, such as other benzylpiperazine derivatives, has investigated their potential as monoacylglycerol lipase (MAGL) inhibitors, which is a different but related target within the endocannabinoid system. For context, Orlistat, a hydrogenated derivative of lipstatin, is a well-known pancreatic lipase inhibitor used in the treatment of obesity.

Antiparasitic Activity (e.g., Trypanosoma cruzi, Plasmodium falciparum)

The piperazine scaffold is a recognized pharmacophore in the development of antiparasitic agents. Although no specific studies on the activity of this compound against Trypanosoma cruzi or Plasmodium falciparum have been identified, research on related compounds suggests this is a promising area of investigation.

Studies on various N-substituted piperazine derivatives have demonstrated notable in vitro activity against P. falciparum, the parasite responsible for the most severe form of malaria. For instance, libraries of piperazine-tethered thiazole (B1198619) compounds have been screened, leading to the identification of derivatives with significant antiplasmodial efficacy, including against chloroquine-resistant strains. mdpi.com The presence of a benzyl group, a feature of the target compound, has been noted in other heterocyclic compounds with activity against T. cruzi, though in some contexts, it has been suggested to be unfavorable for activity. nih.gov

A study on a collection of synthetic nucleoside analogs with a purine-like structure, which share some structural motifs with piperazine derivatives, showed that the presence of benzene (B151609) rings and a benzyl group can be important for selective interaction with T. cruzi enzymes in the purine (B94841) salvage pathway. nih.gov This highlights the nuanced role of specific chemical moieties in determining antiparasitic activity.

Table 1: Representative Antiparasitic Activity of Related Piperazine Derivatives

| Compound Type | Parasite | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Piperazine-tethered thiazoles | Plasmodium falciparum (Dd2 strain) | EC50 | 102 nM | mdpi.com |

| Purine analogs with benzyl groups | Trypanosoma cruzi amastigotes | IC50 | Active (≤10x Benznidazole) | nih.gov |

Note: The data in this table is for structurally related compounds and not for this compound itself.

Other Biological Activities in Preclinical Models

The anti-inflammatory potential of piperazine derivatives has been explored in several preclinical models. Studies on various N-substituted piperazines have shown promising results in assays of inflammation. For example, certain piperazine derivatives have been demonstrated to reduce paw edema in carrageenan-induced inflammation models in rats, a classic test for acute inflammation. nih.gov

One study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), showed a reduction in paw licking time in the inflammatory phase of the formalin test and decreased edema in the carrageenan-induced paw edema test. nih.gov Furthermore, this compound was found to reduce cell migration and levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a pleurisy model. nih.gov Another study on N'-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) demonstrated inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key cellular event in the inflammatory cascade. koreascience.kr

While these findings are for related but distinct molecules, they suggest that the this compound scaffold may possess anti-inflammatory properties worthy of investigation.

Table 2: Representative Anti-inflammatory Activity of Related Piperazine Derivatives

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema (rats) | Reduced edema formation | nih.gov |

| N'-Benzyl-4-methylbenzene-1,2-diamine | LPS-stimulated macrophages | Inhibited nitric oxide (NO) production | koreascience.kr |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride | Carrageenan-induced paw edema (rats) | Decreased paw edema by up to 90.32% | nih.gov |

Note: The data in this table is for structurally related compounds and not for this compound itself.

The piperazine nucleus is a structural feature of interest in the development of anticonvulsant drugs. A number of 1,4-disubstituted piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov

While some of these derivatives have shown moderate efficacy, the activity was sometimes accompanied by neurotoxicity. nih.gov However, specific derivatives have demonstrated good activity in the 6-hertz seizure test, a model for therapy-resistant partial seizures, without concurrent neurotoxic effects at active doses. nih.govnih.gov The structural diversity within the piperazine class allows for fine-tuning of activity and toxicity profiles. For instance, studies on other heterocyclic systems have shown that the nature and position of substituents on the aromatic rings can significantly influence anticonvulsant potency. researchgate.netmdpi.com

Table 3: Representative Anticonvulsant Activity of Related Piperazine Derivatives

| Compound Type | Animal Model | Test | Result | Reference |

|---|---|---|---|---|

| 1,4-substituted piperazine derivatives | Mice | MES and scPTZ | Moderately effective, some neurotoxicity | nih.gov |

| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | Mice | 6-Hz seizure test | 100% protection at 100 mg/kg | nih.gov |

Note: The data in this table is for structurally related compounds and not for this compound itself.

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of atherosclerosis and restenosis following vascular injury. e-enm.org Several studies have investigated the potential of piperazine derivatives to inhibit this process.

Research on a series of new N-substituted benzylpiperazine derivatives demonstrated that some of these compounds exhibited moderate to good inhibition of VSMC proliferation in vitro. researchgate.net Notably, some derivatives showed activity comparable to heparin, a known inhibitor of VSMC proliferation. researchgate.net Other studies on different classes of compounds have also highlighted the importance of inhibiting VSMC proliferation as a therapeutic strategy for vascular occlusive diseases. frontiersin.orgnih.govmdpi.com The specific structural features of this compound, combining a benzyl group and a substituted benzoyl moiety on the piperazine ring, could potentially modulate this activity.

Table 4: Representative Inhibitory Activity of Related Benzylpiperazine Derivatives on VSMC Proliferation

| Compound Series | In Vitro Model | Key Finding | Reference |

|---|---|---|---|

| N-substituted benzylpiperazine derivatives | Vascular Smooth Muscle Cells | Moderate to good inhibition of proliferation | researchgate.net |

Note: The data in this table is for a series of related compounds and not for this compound itself.

The development of multi-target drugs is a growing strategy for complex multifactorial conditions like Alzheimer's disease. nih.gov The piperazine scaffold has been utilized in the design of such multi-effect compounds.

Research has focused on synthesizing N,N'-disubstituted piperazine derivatives with the aim of simultaneously targeting different aspects of Alzheimer's pathology, such as amyloid deposition and neurofibrillary tangles. nih.gov In preclinical models of Alzheimer's disease, some of these hybrid molecules have been shown to reduce both amyloid and Tau pathology and to improve memory deficits. nih.gov In silico studies have also been employed to design benzylpiperazine derivatives as potential dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid aggregation, two key targets in Alzheimer's disease. jneonatalsurg.com These computational approaches have identified benzylpiperazine-based compounds with promising binding affinities and drug-like properties. jneonatalsurg.com

Given these findings, this compound represents a chemical scaffold that could be explored for its potential to modulate pathways relevant to neurodegenerative diseases.

Table 5: Representative Potential of Related Piperazine Derivatives in Alzheimer's Disease Models

| Compound Type | Model | Key Finding | Reference |

|---|---|---|---|

| N,N'-disubstituted piperazine hybrids | Preclinical animal model of AD | Reduced amyloid and Tau pathology, improved memory | nih.gov |

| Benzylpiperazine derivatives | In silico (molecular docking) | Predicted dual inhibition of AChE and Aβ aggregation | jneonatalsurg.com |

Note: The data in this table is for structurally related compounds and not for this compound itself.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding behavior of small molecules in the binding site of target proteins.

A comprehensive search of the scientific literature did not yield any specific studies on the ligand-protein interaction profiling of 1-benzyl-4-(3-chlorobenzoyl)piperazine. Such a study would involve docking the compound against a panel of known biological targets to identify potential protein partners. The analysis would focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

There are no available studies that characterize the active site of a specific protein target in complex with this compound. Research in this area would typically follow the identification of a protein target and would involve a detailed analysis of the amino acid residues and the local environment of the binding pocket that accommodates the compound.

Virtual Screening for Novel Biological Targets and Lead Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. No virtual screening studies that specifically include this compound for the identification of novel biological targets or as a lead compound have been reported in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate a set of predictor variables (X) to the potency of the response variable (Y). In the context of drug design, the predictors are physicochemical properties or theoretical molecular descriptors of chemicals, and the response is a biological activity.

A search of published studies indicates that no specific QSAR models have been developed for this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activity to derive a mathematical relationship between the chemical structures and their activities.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used to design new molecules with similar or improved activity.

There are currently no publicly available pharmacophore models specifically derived from or for this compound. Such a study would help in understanding the key chemical features required for its potential biological activity and in the design of new, more potent analogs.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties.

No specific in silico ADMET prediction studies for this compound were found in the reviewed scientific literature. Such studies would provide valuable information on its likely absorption, distribution, metabolism, and excretion characteristics.

| Computational Analysis | Status for this compound |

| Molecular Docking | No specific studies found. |

| Ligand-Protein Interaction | No specific studies found. |

| Active Site Characterization | No specific studies found. |

| Virtual Screening | No specific studies found. |

| QSAR Modeling | No specific studies found. |

| Pharmacophore Modeling | No specific studies found. |

| In Silico ADMET | No specific studies found. |

Blood-Brain Barrier Permeability Assessment

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Computational models are frequently used to predict this permeability in silico. These models typically calculate various molecular descriptors that are known to influence BBB penetration.

For this compound, a theoretical assessment would involve calculating properties such as molecular weight, polar surface area (PSA), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These values are then used in established predictive models (e.g., QSAR models) to estimate the compound's likelihood of crossing the BBB. While specific experimental or calculated values for this compound are not published, the general approach provides a foundational prediction of its CNS activity potential.

Table 1: Theoretical Molecular Descriptors for BBB Permeability Assessment This table illustrates the types of data that would be generated in a computational assessment. Actual values for this compound are not available from published studies.

| Molecular Descriptor | Typical Range for CNS Penetration | Theoretical Value for this compound |

|---|---|---|

| Molecular Weight (g/mol) | < 400-500 | To be calculated |

| Topological Polar Surface Area (TPSA) (Ų) | < 90 | To be calculated |

| Lipophilicity (logP) | 1 - 5 | To be calculated |

| Hydrogen Bond Donors | ≤ 3 | To be calculated |

| Hydrogen Bond Acceptors | ≤ 7 | To be calculated |

Metabolic Stability Predictions (e.g., CYP interactions)

A computational study of this compound would involve docking the molecule into the active sites of various CYP enzyme models. The results would predict binding affinities and the most probable sites of metabolic attack (e.g., hydroxylation, N-dealkylation). This information is vital for anticipating potential drug-drug interactions and for designing more metabolically stable analogues. No specific studies detailing these predictions for this compound have been published.

Table 2: Predicted Metabolic Interactions This table represents the kind of predictive data that would be sought in a computational study. Specific findings for this compound are not documented in the literature.

| CYP Isoform | Predicted Interaction Likelihood | Potential Site of Metabolism |

|---|---|---|

| CYP3A4 | To be determined | To be determined |

| CYP2D6 | To be determined | To be determined |

| CYP2C9 | To be determined | To be determined |

| CYP1A2 | To be determined | To be determined |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for elucidating its interaction with biological targets.

Conformational Analysis studies would identify the low-energy, stable conformations of this compound. This is important because the biologically active conformation may not be the lowest energy state, and understanding the range of accessible shapes is key to predicting receptor binding.

Molecular Dynamics (MD) Simulations would provide a more detailed view of the compound's behavior over time in a simulated physiological environment (e.g., in water). These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings, offering insights into its stability, solubility, and the dynamics of its binding to a target protein. Such detailed analyses for this compound are not currently available in published research.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Pathways

There is no available research identifying the specific molecular targets or signaling pathways modulated by 1-benzyl-4-(3-chlorobenzoyl)piperazine.

Intracellular Signaling Pathway Modulation

Specific data on how this compound modulates intracellular signaling pathways is not present in the current body of scientific literature.

Enzyme Kinetics and Inhibition Mechanisms

No studies detailing the enzyme kinetics or inhibition mechanisms of this compound have been found.

Receptor Agonism/Antagonism Characterization

The receptor binding profile, including any agonistic or antagonistic properties of this compound, has not been characterized in published research.

Cellular Assays for Functional Response (e.g., apoptosis induction, cell cycle arrest)

There are no available reports of cellular assays conducted to determine the functional response to this compound, such as its potential to induce apoptosis or cause cell cycle arrest.

Preclinical Efficacy Studies in Relevant Biological Models

In Vivo Efficacy in Disease Models (e.g., inflammation models, pain models, infection models, neurodegenerative models)

There is currently no publicly available data from in vivo studies to support the efficacy of 1-benzyl-4-(3-chlorobenzoyl)piperazine in any disease models.

Dose-Response Relationships in Model Systems

Information regarding the dose-response relationship of this compound in any model system is not available in the existing scientific literature.

Pharmacodynamic Biomarker Evaluation

There are no published studies that have evaluated pharmacodynamic biomarkers to assess the biological effects of this compound.

Comparative Analysis with Established Agents in Preclinical Settings

A comparative analysis of the preclinical efficacy of this compound with any established agents cannot be conducted due to the absence of primary efficacy data for the compound .

Future Directions and Therapeutic Potential in Preclinical Drug Discovery

Optimization of Lead Compounds based on SAR and Computational Findings

The optimization of a lead compound like 1-benzyl-4-(3-chlorobenzoyl)piperazine relies heavily on Structure-Activity Relationship (SAR) studies and computational modeling. Research on related benzylpiperazine derivatives provides a roadmap for potential modifications. SAR studies reveal that minor structural changes can lead to significant shifts in biological activity.

For instance, the nature and position of substituents on the aromatic rings are critical. In a series of ferulic acid derivatives incorporating a piperazine (B1678402) moiety, introducing an electron-withdrawing group like chlorine at the para-position of the benzyl (B1604629) group enhanced antiviral capacity more effectively than placing it at the ortho or meta position. mdpi.com Conversely, electron-donating groups at the ortho or meta position were also found to be beneficial for activity. mdpi.com This suggests that a systematic exploration of different substituents on the benzyl and 3-chlorobenzoyl rings of the target compound is warranted.

Computational studies, such as molecular docking and molecular dynamics simulations, are invaluable for predicting how these modifications will affect binding to target proteins. jneonatalsurg.comnih.gov These in silico methods can help prioritize the synthesis of compounds with the highest predicted affinity and stability, saving considerable time and resources. researchgate.net For example, molecular docking can elucidate binding modes, as seen in studies of benzylpiperazine derivatives designed as Bcl-2 family protein inhibitors, providing a rational basis for design choices. nih.gov

Table 1: Summary of SAR Findings from Related Piperazine Derivatives

| Compound Series | Structural Moiety Modified | Observation | Potential Implication for this compound | Citation |

| Ferulic Acid-Piperazine Hybrids | Benzyl group on piperazine | Introduction of an electron-withdrawing group (e.g., 4-chloro) enhanced antiviral activity compared to unsubstituted benzyl. | Modifying the benzyl or chlorobenzoyl ring with different electronic groups could modulate activity. | mdpi.com |

| Selenourea-Piperazine Analogs | Phenyl substituents | A 4-chloro group on one phenyl ring and a 4-methoxy group on another were crucial for optimal cytotoxic activity. | The specific '3-chloro' substitution on the benzoyl ring is likely a key determinant of activity and should be compared against other substitutions. | nih.gov |

| FPMINT Analogues | Fluorophenyl moiety on piperazine | The presence of a halogen substituent on the phenyl ring attached to piperazine was essential for inhibitory effects on ENT1 and ENT2 transporters. | The chloro-substituent on the benzoyl group is likely critical for the target interaction. | polyu.edu.hk |

| Acetylcholinesterase Inhibitors | Core structure | The 2-isoindoline moiety in a related piperidine-based inhibitor could be replaced with an indanone moiety without a major loss of potency. | The core piperazine structure could potentially be replaced by other cyclic amines to explore different conformational restrictions. | nih.gov |

Development of Novel Analogues with Enhanced Potency and Selectivity

Building on SAR and computational insights, the next step is the rational design and synthesis of novel analogues with improved potency and, crucially, selectivity. A lack of selectivity is a common reason for adverse side effects in chemotherapy. nih.gov The development of analogues that selectively target a specific protein or receptor subtype is a key goal in modern drug discovery.

Research on benzylpiperazine derivatives has shown that high selectivity is an achievable goal. In one study, four series of benzylpiperazine derivatives were designed as inhibitors of the antiapoptotic Bcl-2 family proteins. nih.gov While many compounds inhibited multiple proteins in the family, some were found to be highly selective binders to Mcl-1 with no detectable binding to Bcl-2 or Bcl-xL, with the most potent selective compound having a Ki value of 0.18 μM for Mcl-1. nih.gov

Similarly, a derivative of naftopidil, HJZ-12, which contains a benzylpiperazine-like structure, was developed to have high subtype-selectivity for α1D- and α1A-adrenoceptors over the α1B subtype. nih.govnih.gov This selectivity is critical for achieving therapeutic effects in conditions like benign prostatic hyperplasia while minimizing cardiovascular side effects associated with α1B-adrenoceptor blockade. nih.govnih.gov Other research has focused on synthesizing novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which showed significant cell growth inhibitory activity across a range of cancer cell lines. mdpi.com

Table 2: Examples of Novel Analogues with Improved Pharmacological Profiles

| Analogue/Series | Base Scaffold | Improvement | Therapeutic Area | Citation |

| Substituted Benzylpiperazines | Benzylpiperazine | High selectivity for Mcl-1 over Bcl-2/Bcl-xL (Ki = 0.18 μM) | Cancer | nih.gov |

| HJZ-12 | Piperazine-Indole | High subtype-selectivity for α1D/α1A-ARs over α1B-AR | Benign Prostatic Hyperplasia | nih.govnih.gov |

| Substituted Triazolyl-Piperazines | Benzyl-Triazole-Piperazine | Potent cytotoxicity (IC50 = 0.99 μM) and induction of apoptosis | Cancer | rsc.orgnih.gov |

| Substituted Benzoyl-Piperazines | Benzoyl-Piperazine | Significant cytotoxic activity against liver, breast, and colon cancer cell lines | Cancer | mdpi.com |

Exploration of Multi-Targeted Pharmacological Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, has fueled interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets. jneonatalsurg.comresearchgate.net The benzylpiperazine scaffold is well-suited for this approach. Its structure can be rationally modified to incorporate pharmacophoric features necessary for binding to different biological targets.

A compelling example is the in silico design of benzylpiperazine derivatives as dual-acting inhibitors for Alzheimer's disease. jneonatalsurg.comresearchgate.net These compounds were designed to inhibit both acetylcholinesterase (AChE), to manage symptoms, and the aggregation of beta-Amyloid (Aβ1–42), to address the underlying pathology. jneonatalsurg.comresearchgate.net This dual-action approach represents a significant advance over single-target therapies. jneonatalsurg.com

Another study demonstrated that the benzylpiperazine-related compound HJZ-12 not only acts as a selective α1-adrenoceptor antagonist but also induces apoptosis in prostate cells through an independent mechanism involving the downregulation of the Bmi-1 protein. nih.govnih.gov This makes it a multi-target candidate for treating benign prostatic hyperplasia. nih.gov Similarly, other heterocyclic scaffolds related to piperazine have been used to develop dual inhibitors of kinases like EGFR and VEGFR2, which are critical targets in oncology. mdpi.com

Potential Applications in Orphan Diseases Research

Orphan diseases, by definition, affect small patient populations, and there is often a lack of effective treatments. The unique biological activities of novel chemical entities like this compound and its derivatives could offer new hope in these areas. The compound's potential utility can be inferred from the targets modulated by its analogues.

For instance, the development of highly selective Mcl-1 inhibitors is of significant interest. nih.gov While Mcl-1 is a target in common cancers, its overexpression is also a key survival mechanism in certain rare cancers, which could be classified as orphan diseases. A selective Mcl-1 inhibitor derived from a benzylpiperazine scaffold could provide a targeted therapy for such a condition. nih.gov

Furthermore, many rare neurodegenerative diseases currently have no cure. The proven ability of benzylpiperazine and related piperidine (B6355638) derivatives to potently inhibit acetylcholinesterase (AChE) suggests a potential role in managing the cognitive symptoms of various neurological disorders beyond common ones like Alzheimer's. nih.gov The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), for example, was found to be an extremely potent and selective anti-AChE inhibitor. nih.gov

Challenges and Opportunities in Translating Preclinical Findings

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges, but the benzylpiperazine class also presents significant opportunities.

Challenges:

From In Silico to In Vivo: A primary challenge is validating computational and in vitro findings in living organisms. researchgate.net A compound that shows high affinity in a docking simulation or an enzymatic assay may have poor pharmacokinetic properties (absorption, distribution, metabolism, excretion) or unexpected toxicity in vivo.

Achieving True Selectivity: While studies show selectivity is possible, achieving a clean pharmacological profile that avoids off-target effects requires extensive screening and optimization. nih.gov

Synthetic Scalability: Synthetic routes developed for small-scale discovery chemistry may not be suitable for large-scale manufacturing required for clinical trials and commercial supply. nih.gov

Opportunities:

Privileged Scaffold: The piperazine ring is a "privileged structure" frequently found in FDA-approved drugs. nih.gov This suggests that molecules built on this scaffold may have favorable drug-like properties, potentially reducing the risk of failure during development.

Therapeutic Versatility: The benzylpiperazine core is highly versatile, with derivatives showing potential in oncology nih.govmdpi.com, neurodegenerative diseases jneonatalsurg.comnih.gov, infectious diseases mdpi.com, and urology. nih.gov This versatility allows for the exploration of multiple therapeutic avenues.

Foundation for Potent Leads: The active compounds identified in preclinical studies of benzylpiperazine derivatives serve as excellent lead compounds for developing even more potent and selective inhibitors with real pharmaceutical applications. nih.gov

Methodological Framework for Research

Experimental Design and Rigor

The foundation of any scientific inquiry into a new compound lies in a well-defined experimental design. The synthesis of 1-benzyl-4-(3-chlorobenzoyl)piperazine would typically be approached through a convergent synthesis strategy, which is a common and efficient method for preparing such molecules.

A plausible and commonly employed synthetic route involves the acylation of 1-benzylpiperazine (B3395278) with 3-chlorobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution. To ensure the rigor of this synthesis, several key parameters would need to be meticulously controlled and documented. These include the purity of the starting materials, the choice of solvent, the reaction temperature, and the method of purification.

Starting Material Synthesis and Purification: The synthesis would commence with the preparation or acquisition of high-purity 1-benzylpiperazine. A well-established method for its synthesis involves the reaction of piperazine (B1678402) with benzyl (B1604629) chloride, followed by careful purification to remove any unreacted starting materials or byproducts such as dibenzylpiperazine.

Acylation Reaction: The core reaction would involve the slow addition of 3-chlorobenzoyl chloride to a solution of 1-benzylpiperazine, typically in an inert aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107), often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction progress would be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion.

Purification and Characterization: Upon completion of the reaction, the crude product would undergo a series of purification steps. This typically involves washing with aqueous solutions to remove salts and other water-soluble impurities, followed by drying of the organic layer. The final purification of this compound would likely be achieved through column chromatography on silica (B1680970) gel, using an appropriate solvent system to isolate the pure compound.

The structural identity and purity of the synthesized this compound would then be unequivocally confirmed through a battery of analytical techniques. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would be essential to elucidate the molecular structure. The proton NMR would show characteristic signals for the aromatic protons of the benzyl and 3-chlorobenzoyl groups, as well as the methylene (B1212753) protons of the piperazine ring and the benzylic methylene group. The carbon NMR would provide information on the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of key functional groups, most notably the characteristic carbonyl (C=O) stretching vibration of the amide bond.

Melting Point Analysis: A sharp and defined melting point would serve as an indicator of the compound's purity.

The following table outlines a hypothetical set of characterization data for this compound, based on data for structurally similar compounds.

| Analytical Technique | Hypothetical Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.25 (m, 9H, Ar-H), 3.80 (t, J=5.0 Hz, 2H, piperazine-H), 3.60 (s, 2H, benzyl-CH₂), 2.60 (t, J=5.0 Hz, 2H, piperazine-H), 2.50 (br s, 4H, piperazine-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5 (C=O), 137.5, 135.0, 134.5, 130.0, 129.5, 129.0, 128.5, 127.5, 126.0 (Ar-C), 63.0 (benzyl-CH₂), 53.5, 47.0 (piperazine-C) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₈H₁₉ClN₂O: [M+H]⁺ 315.1264; Found: 315.1262 |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3060, 2920, 2810 (C-H), 1640 (C=O, amide), 1590, 1490 (C=C, aromatic), 1280 (C-N), 750 (C-Cl) |

| Melting Point (°C) | 115-117 |

Data Analysis and Interpretation

The analysis and interpretation of the data obtained from the characterization of this compound are critical for confirming its identity and purity. Each piece of analytical data would be carefully scrutinized.

The NMR spectra would be analyzed to ensure that all observed peaks correspond to the expected protons and carbons in the molecule. The integration of the proton signals should match the number of protons in each environment, and the chemical shifts and coupling patterns should be consistent with the proposed structure. For instance, the presence of nine aromatic protons and the characteristic singlet for the benzylic methylene group would be key indicators.

The mass spectrum would be examined to confirm that the molecular ion peak corresponds to the calculated molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could also provide further structural information.

The IR spectrum would be interpreted to confirm the presence of the amide carbonyl group, which is a defining feature of the molecule. The absence of certain peaks, such as an N-H stretch, would confirm that the acylation reaction has gone to completion at the secondary amine of the piperazine ring.